molecular formula C11H16N2O B8436345 5-Amino-2-(pyrrolidin-1-ylmethyl)phenol

5-Amino-2-(pyrrolidin-1-ylmethyl)phenol

Cat. No. B8436345
M. Wt: 192.26 g/mol
InChI Key: GREIWYYNJXYQCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08680095B2

Procedure details

N-[3-hydroxy-4-(pyrrolidin-1-ylmethyl)phenyl]acetamide (0.14 g, 0.61 mmol), hydrochloric acid 20% (1 mL). The mixture was refluxed 6 h, evaporated and used for the next step.
Name
N-[3-hydroxy-4-(pyrrolidin-1-ylmethyl)phenyl]acetamide
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([NH:14]C(=O)C)[CH:5]=[CH:6][C:7]=1[CH2:8][N:9]1[CH2:13][CH2:12][CH2:11][CH2:10]1.Cl>>[NH2:14][C:4]1[CH:5]=[CH:6][C:7]([CH2:8][N:9]2[CH2:13][CH2:12][CH2:11][CH2:10]2)=[C:2]([OH:1])[CH:3]=1

Inputs

Step One
Name
N-[3-hydroxy-4-(pyrrolidin-1-ylmethyl)phenyl]acetamide
Quantity
0.14 g
Type
reactant
Smiles
OC=1C=C(C=CC1CN1CCCC1)NC(C)=O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
Smiles
NC=1C=CC(=C(C1)O)CN1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.